-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride (also known as ImBz-Cl) is a versatile building block for the synthesis of various imidazole-containing molecules. Its reactive sulfonyl chloride group can undergo nucleophilic substitution reactions with diverse nucleophiles, allowing the introduction of the imidazole moiety onto various scaffolds. This property makes ImBz-Cl valuable for the synthesis of:
The imidazole group in ImBz-Cl can act as a bioorthogonal tag for bioconjugation reactions. Bioconjugation involves linking biomolecules like proteins, peptides, and antibodies to other molecules or surfaces. The imidazole group can be selectively labeled with specific reagents, allowing for the subsequent conjugation of the tagged molecule to another biomolecule or material of interest. This approach has potential applications in:
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride, also referred to as ImBz-Cl, is a chemical compound characterized by its unique structure, which includes both an imidazole and a sulfonyl chloride functional group. This compound is recognized for its versatility in synthetic chemistry, particularly in the development of various imidazole-containing molecules. The presence of the sulfonyl chloride group facilitates nucleophilic substitution reactions, enabling the introduction of the imidazole moiety onto diverse chemical scaffolds .
These reactions highlight the compound's utility in both organic synthesis and biological applications.
The biological activity of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride is linked to its ability to modify biomolecules. The imidazole group can act as a bioorthogonal tag, facilitating bioconjugation processes that are crucial in drug development and therapeutic applications. Additionally, compounds containing imidazole rings are often associated with various biological activities, including antimicrobial and anticancer properties .
Several synthesis methods have been developed for 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride:
These methods allow for the production of high-purity compounds suitable for research and application.
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride has a range of applications:
Interaction studies involving 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride focus on its ability to form conjugates with proteins and other biomolecules. These studies are essential in understanding how this compound can be used to modify biological systems for therapeutic purposes. The imidazole group’s reactivity facilitates specific interactions that can be exploited in drug design and molecular biology .
Several compounds share structural features or functional properties with 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-(1H-imidazol-4-ylmethyl)benzene-1-sulfonamide | Structure | Contains a sulfonamide instead of a sulfonyl chloride; more stable in biological environments. |
Benzene sulfonamide | Structure | Lacks the imidazole moiety; primarily used as an antibacterial agent. |
4-(1H-imidazol-4-yl)methylphenol | Structure | Features a phenolic group; used in medicinal chemistry for its antioxidant properties. |
The uniqueness of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride lies in its dual functionality as both a reactive sulfonyl chloride and an imidazole-containing compound, making it particularly valuable in synthetic organic chemistry and bioconjugation applications .
The molecular formula of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride is C₁₀H₁₀Cl₂N₂O₂S, with a molecular weight of 293.17 g/mol [5] [6]. The structure comprises a benzene ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 2-position with a methylene-linked imidazole moiety. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is connected via a methylene (-CH₂-) bridge to the aromatic core. The hydrochloride salt form introduces an additional chloride ion, balancing the protonation of the imidazole nitrogen [4] [6].
Key structural features include:
The SMILES notation C1=CC=C(C(=C1)CN2C=CN=C2)S(=O)(=O)Cl.Cl confirms the connectivity, while the InChIKey GUQUJAGPSWYORD-UHFFFAOYSA-N provides a unique identifier for computational studies [4] [6].
Limited experimental data exist for the physical properties of this compound. However, inferences can be drawn from analogous sulfonyl chlorides:
Property | Value/Description | Source |
---|---|---|
Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ionic nature; limited water solubility | [6] |
Melting Point | Not reported; expected >150°C (typical for hydrochloride salts) | - |
Stability | Moisture-sensitive; decomposes in aqueous media via hydrolysis of -SO₂Cl to -SO₃H | [6] |
The compound’s hydrochloride salt form enhances stability compared to the free base, as evidenced by its storage recommendation at 2–8°C [6].
While direct NMR data for this compound are unavailable, predictions can be made:
Key IR absorptions include:
The absence of O-H stretches confirms the absence of water in the hydrochloride form.
The high-resolution mass spectrum would exhibit:
No crystallographic data have been reported for this compound. However, computational models predict:
Future studies should prioritize single-crystal X-ray analysis to confirm these predictions.
The imidazole ring exhibits prototropic tautomerism, interconverting between two forms via 1,3-hydrogen shifts:
$$
\text{1H-imidazole} \rightleftharpoons \text{3H-imidazole}
$$
In the hydrochloride salt, protonation at N-3 locks the tautomeric equilibrium, favoring the 1H-tautomer. This fixed tautomerism influences electronic properties, as the lone pair on N-1 remains available for coordination or hydrogen bonding [4] [6].
The parent free base, 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride (molecular formula C₁₀H₉ClN₂O₂S), becomes the hydrochloride salt upon protonation of the imidazole nitrogen, giving a formal stoichiometry of C₁₀H₁₀Cl₂N₂O₂S [3]. The salt form increases aqueous stability and crystallinity, simplifying purification and long-term storage.
The synthesis proceeds in three logical stages (Scheme 1).
Table 1 Representative laboratory routes to 2-(chloromethyl)benzene-1-sulfonyl chloride
Route | Key starting material | Chlorinating / sulfonating agent | Catalyst / promoter | Isolated yield | Reference |
---|---|---|---|---|---|
A. Direct chlorosulfonation | o-Xylene | Chlorosulfonic acid (neat) | None | 72% [4] | 41 |
B. Diazonium chlorosulfonylation | 2-Aminotoluene via diazonium tetrafluoroborate | Thionyl chloride in water | Copper(I) chloride | 79% [5] | 43 |
C. Cyanuric chloride method | o-Toluenesulfonic acid | 2,4,6-Trichloro-1,3,5-triazine in acetone | Triethylamine | 80% [6] | 3 |
D. Photocatalytic route | 2-Aminotoluene diazonium salt | Sulfur dioxide–chlorine couple generated in situ | Potassium poly(heptazine imide) photocatalyst | 71% [2] | 63 |
Once the sulfonyl chloride precursor is available, an SN2 reaction with imidazole provides the desired benzylated product. Typical conditions employ sodium hydride or potassium carbonate bases in polar aprotic media (dimethylformamide or tetrahydrofuran) at 0 to 25 degrees Celsius [7] [8].
Scheme 1 General three-step route
Table 2 Base, solvent and temperature effects in the N-alkylation step
Entry | Base (1.5 equiv.) | Solvent | Temperature | Time | Yield of free base | Reference |
---|---|---|---|---|---|---|
1 | Sodium hydride | Dimethylformamide | 0 °C → 25 °C | 1 h | 93% [8] | 22 |
2 | Potassium carbonate | Acetone | Reflux | 3 h | 78% [11] | 24 |
3 | Triethylamine (phase-transfer) | Biphasic water–toluene | 40 °C | 2 h | 72% [12] | 61 |
4 | Zeolite BASF-F160 (heterogeneous) | Neat ethanol (also reagent) | 300 °C (flow) | 1 min residence | >90% [13] | 29 |
5 | 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (ionic liquid, solvent + catalyst) | None added | 80 °C | 30 min | 96% [10] | 25 |
Key findings:
After N-alkylation, a minimal-work-up procedure is favoured:
For large batches, continuous crystallisation coupled with inline Fourier transform infrared spectroscopy enables real-time purity control and eliminates batch-to-batch variability [16].